METHYL 4-{[(4-METHOXYPHENYL)CARBAMOYL]METHOXY}QUINOLINE-2-CARBOXYLATE
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Overview
Description
METHYL 4-{[(4-METHOXYPHENYL)CARBAMOYL]METHOXY}QUINOLINE-2-CARBOXYLATE is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-{[(4-METHOXYPHENYL)CARBAMOYL]METHOXY}QUINOLINE-2-CARBOXYLATE typically involves multiple steps, starting with the preparation of the quinoline core. Common methods include the Gould-Jacob, Friedländer, and Skraup syntheses . The specific synthesis of this compound involves the reaction of 4-methoxyphenylamine with ethyl 2-chloroacetate to form an intermediate, which is then reacted with quinoline-2-carboxylic acid under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods often utilize microwave-assisted synthesis to increase yield and reduce reaction time . This method is eco-friendly and minimizes the formation of hazardous by-products .
Chemical Reactions Analysis
Types of Reactions
METHYL 4-{[(4-METHOXYPHENYL)CARBAMOYL]METHOXY}QUINOLINE-2-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: Typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in DMF (dimethylformamide).
Major Products
The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
METHYL 4-{[(4-METHOXYPHENYL)CARBAMOYL]METHOXY}QUINOLINE-2-CARBOXYLATE has several scientific research applications:
Mechanism of Action
The mechanism of action of METHYL 4-{[(4-METHOXYPHENYL)CARBAMOYL]METHOXY}QUINOLINE-2-CARBOXYLATE involves its interaction with specific molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent reactions . The compound also interacts with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
2-Methylquinoline: Known for its antimicrobial properties.
4-Methoxyquinoline: Used in the synthesis of various pharmaceuticals.
Quinoline-2-carboxylic acid: A precursor in the synthesis of more complex quinoline derivatives.
Uniqueness
METHYL 4-{[(4-METHOXYPHENYL)CARBAMOYL]METHOXY}QUINOLINE-2-CARBOXYLATE is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and amino groups allow for versatile chemical modifications, making it a valuable compound in synthetic and medicinal chemistry .
Properties
IUPAC Name |
methyl 4-[2-(4-methoxyanilino)-2-oxoethoxy]quinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c1-25-14-9-7-13(8-10-14)21-19(23)12-27-18-11-17(20(24)26-2)22-16-6-4-3-5-15(16)18/h3-11H,12H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIDQMGVPOOAYEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)COC2=CC(=NC3=CC=CC=C32)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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